molecular formula C10H12N2O B1497466 1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-88-9

1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1497466
CAS No.: 66366-88-9
M. Wt: 176.21 g/mol
InChI Key: BCXMJWDBNSTJPY-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxaline core with an ethyl substituent at the N1 position. This scaffold is synthesized via a one-pot reaction involving 3-hydrazinylquinoxalin-2(1H)-one and ethyl 2-formyl-3-oxopropionate under reflux conditions in ethanol, yielding derivatives with high efficiency and industrial scalability . Its structural flexibility allows for diverse functionalization, making it a key intermediate in medicinal chemistry and materials science.

Properties

CAS No.

66366-88-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-ethyl-3,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-7-10(12)13/h3-6,11H,2,7H2,1H3

InChI Key

BCXMJWDBNSTJPY-UHFFFAOYSA-N

SMILES

CCN1C(=O)CNC2=CC=CC=C21

Canonical SMILES

CCN1C(=O)CNC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds in the quinoxaline family, including 1-ethyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit notable biological activities. These include antimicrobial and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms .

Mechanism of Action

The mechanism of action typically involves interaction with specific biological targets such as enzymes and receptors. Quinoxaline derivatives can modulate these targets, leading to therapeutic effects. Detailed biochemical studies are necessary to elucidate the specific pathways involved .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, facilitating the development of new compounds with enhanced biological activities .

Synthesis Methods

The synthesis of this compound often involves the condensation of 1,2-diamines with diketones under reflux conditions. Several methods have been developed to optimize yields and selectivity during synthesis, including regioselective methodologies that enhance the efficiency of producing desired isomers .

Material Science

Applications in Dye and Pigment Production

Beyond its pharmaceutical applications, this compound has potential uses in the production of dyes and pigments due to its stable aromatic structure. The compound's ability to form stable complexes with metals can be exploited to create colorants with desirable properties for industrial applications .

Case Studies and Research Findings

StudyFindingsApplications
Beilstein Journal (2017)Developed highly regioselective synthesis methods for quinoxaline derivativesImproved synthesis protocols for pharmaceutical applications
PMC Article (2017)Investigated the olfactory properties and biological activity of quinoxaline derivativesPotential use in fragrance and therapeutic applications
SAGE Journals (2014)Reported efficient synthesis methods for dihydroquinoxalin-2-onesEnhanced production techniques for industrial use

Comparison with Similar Compounds

Key Insights :

  • sGC Activation: Dicarboxylic derivatives (e.g., 30d) exhibit superior sGC activation due to enhanced hydrogen bonding with residues Tyr2, Arg116, and Arg139, surpassing monocarboxylic analogues .
  • JNK3 Inhibition : Substituents like naphthalen-1-yl (e.g., J46 ) confer selectivity for JNK3, a target in neurodegenerative diseases, by optimizing hydrophobic interactions .
  • Physical Properties : Halogenated derivatives (e.g., 3bf , 3bg ) show higher melting points, correlating with increased crystallinity and stability .

Key Insights :

  • Scalability : Ethyl-substituted derivatives benefit from one-pot synthesis, achieving >85% yield under mild conditions .
  • Green Chemistry: Visible-light-induced C–H activation using oxygen and ruthenium catalysts minimizes waste and improves atom economy .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP<sup>a</sup> Solubility (mg/mL)
1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one 176.22 N/R 1.8 0.12 (Water)
3bg (4-Iodophenyl) 338.16 204–206 3.2 <0.01 (Water)
30d (Dicarboxylic acid) 310.28 N/R -0.5 1.5 (PBS)
J46 314.34 164–167 2.9 0.08 (DMSO)

Key Insights :

  • Lipophilicity : Halogenated and aromatic substituents (e.g., 3bg ) increase LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Solubility : Dicarboxylic derivatives (e.g., 30d ) show improved solubility in polar solvents, critical for bioavailability .

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Dialkyl Acetylenedicarboxylates

One of the efficient and environmentally friendly methods to synthesize 3,4-dihydroquinoxalin-2-ones, including 1-ethyl derivatives, is the solvent-free reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates in a 1:1 molar ratio. This method is economical and avoids the use of solvents, aligning with green chemistry principles.

  • Reaction conditions: Neat reaction (solvent-free), typically at room temperature or mild heating.
  • Mechanism: The nucleophilic amine groups of o-phenylenediamine attack the electrophilic alkyne carbons of the dialkyl acetylenedicarboxylate, leading to cyclization and formation of the dihydroquinoxalinone ring.
  • Advantages: High yields, simple work-up, and environmentally benign.
  • Example: Elham Zarenezhad et al. demonstrated the synthesis of several 3,4-dihydro-1H-quinoxalin-2-ones using this method with good antibacterial activity of the products.
Parameter Description
Reactants o-Phenylenediamine + Dialkyl acetylenedicarboxylate
Reaction medium Solvent-free
Temperature Room temperature to mild heating
Reaction time Several hours (varies by substrate)
Yield Generally high (up to 90% or more)
Environmental impact Low, green chemistry compliant

Cyclocondensation of o-Phenylenediamines with α-Ketoesters or Aroylpyruvates

Another regioselective and versatile approach involves the cyclocondensation of o-phenylenediamines with α-ketoesters or aroylpyruvates to form 3,4-dihydroquinoxalin-2(1H)-ones. This method allows for the synthesis of regioisomeric products depending on reaction conditions and additives.

  • Reaction conditions: Typically performed in dimethylformamide (DMF) at room temperature over 3 days.
  • Additives: The regioselectivity can be controlled by additives such as p-toluenesulfonic acid (p-TsOH) or hydroxybenzotriazole with carbodiimide (HOBt/DIC).
  • Regioselectivity: Depending on conditions, the reaction favors either SYN or ANTI regioisomers with selectivity ranging from 62% to 97%.
  • Mechanistic insight: The additives influence the electrophilicity of the carbonyl groups, thus directing the cyclocondensation pathway.
  • Example: J. Dobiaš et al. developed two general methodologies to selectively prepare regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones with yields and selectivity detailed in their study.
Parameter Method A (p-TsOH) Method B (HOBt/DIC)
Solvent DMF DMF
Temperature Room temperature Room temperature
Reaction time 3 days 3 days
Additive p-Toluenesulfonic acid (p-TsOH) Hydroxybenzotriazole/Carbodiimide (HOBt/DIC)
Regioselectivity 72–91% (main regioisomer) 62–85% (alternative regioisomer)
Yield Quantitative consumption of diamine Quantitative consumption of diamine
Notes Enhanced α-carbonyl reactivity Different regioisomer favored

Summary Table of Preparation Methods

Method No. Reaction Type Key Reactants Conditions Selectivity/Yield Notes
1 Solvent-free cyclocondensation o-Phenylenediamine + Dialkyl acetylenedicarboxylates Neat, RT to mild heat High yield (~90%) Green, simple, economical
2 Cyclocondensation with α-ketoesters o-Phenylenediamine + α-ketoesters or aroylpyruvates DMF, RT, 3 days + additives Regioselectivity 62–97% Regioselectivity controlled by additives
3 N-Alkylation of quinoxalin-2-one 3,4-Dihydroquinoxalin-2(1H)-one + ethyl halide KOtBu, DMSO, RT, 12–24 h High yield (>85%) Common method to introduce ethyl group

Q & A

Q. What are the established synthetic routes for 1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves alkylation of quinoxalinone precursors. A validated method includes reacting 3,4-dihydroquinoxalin-2(1H)-one with ethyl halides (e.g., ethyl bromide) in polar aprotic solvents like DMF under basic conditions (e.g., K₂CO₃) at 110°C for 24 hours. Catalysts such as tetra-nn-butylammonium bromide enhance reactivity via phase-transfer mechanisms, achieving yields up to 85% . Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of the alkylating agent.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • 1H NMR : Key signals include the ethyl group’s triplet (δδ ~1.2 ppm, CH₃) and quartet (δδ ~3.4 ppm, CH₂), along with aromatic protons (δδ 6.5–7.4 ppm) and the NH proton (δδ ~5.1 ppm) .
  • 13C NMR : The carbonyl carbon appears at δδ ~177 ppm, while the ethyl carbons resonate at δδ ~12–45 ppm .
  • X-ray crystallography resolves stereochemistry and confirms substitution patterns, as demonstrated for analogous compounds .

Q. What are the common oxidative/reductive transformations of this compound, and how do they compare to methyl-substituted analogs?

Methodological Answer:

  • Oxidation : Using KMnO₄ or CrO₃ converts the dihydroquinoxaline ring to quinoxaline-2,3-dione derivatives. Ethyl groups slightly retard reactivity (~15%) compared to methyl due to steric effects .
  • Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol, while LiAlH₄ may over-reduce the ring. Ethyl substituents increase steric hindrance, requiring longer reaction times than methyl analogs .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 232^3 factorial design evaluates three factors: temperature (80–120°C), catalyst loading (0.1–1.0 equiv), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40%. For example, a study on similar compounds found that DMF at 110°C with 0.5 equiv catalyst maximizes yield (85%) while minimizing byproducts .

Q. How do researchers reconcile discrepancies between computational predictions and experimental reactivity data for ethyl-substituted dihydroquinoxalinones?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311+G**) to predict reaction pathways and compare with experimental outcomes.
  • If deviations in NMR shifts exceed 0.3 ppm, assess solvent effects (e.g., CDCl₃ vs. DMSO-d6d_6) or conformational flexibility using variable-temperature NMR .
  • Validate mechanistic hypotheses via kinetic isotope effects or Hammett plots for substituent-dependent reactivity .

Q. What strategies address contradictions in biological activity data across studies on dihydroquinoxalinone derivatives?

Methodological Answer:

  • Conduct meta-analysis of IC₅₀ values, controlling for variables like cell lines (e.g., HeLa vs. MCF-7) and assay protocols.
  • Use molecular docking to correlate substituent effects (e.g., ethyl vs. phenyl) with target binding affinities. For example, ethyl groups may enhance lipophilicity but reduce hydrogen-bonding capacity compared to polar substituents .

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